Tasquinimod-d3
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Overview
Description
Tasquinimod-d3 is a deuterated derivative of Tasquinimod, a small-molecule oral inhibitor and a second-generation quinoline-3-carboxamide compound. This compound is primarily known for its potential in cancer treatment, particularly in targeting the tumor microenvironment and modulating the immune system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tasquinimod-d3 involves multiple steps, starting from the quinoline-3-carboxamide scaffold. The key steps include:
Formation of the quinoline ring: This is typically achieved through a cyclization reaction involving aniline derivatives and carboxylic acids.
Introduction of deuterium atoms: Deuterium atoms are introduced through specific deuteration reactions, often involving deuterated reagents or catalysts.
Functional group modifications: Various functional groups, such as methoxy and trifluoromethyl groups, are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and pressure: Optimized to enhance reaction rates and selectivity.
Catalysts and reagents: Selection of efficient catalysts and high-purity reagents to minimize impurities.
Purification techniques: Use of advanced purification methods such as chromatography and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tasquinimod-d3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Tasquinimod-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study deuterium effects on chemical reactions and mechanisms.
Biology: Investigated for its role in modulating immune responses and its effects on cellular signaling pathways.
Medicine: Explored for its potential in cancer treatment, particularly in targeting the tumor microenvironment and inhibiting angiogenesis and metastasis.
Mechanism of Action
Tasquinimod-d3 exerts its effects through multiple mechanisms:
Binding to S100A9: This compound binds to the inflammatory protein S100A9, inhibiting its interaction with receptors such as Toll-like receptor 4 and receptor for advanced glycation end products.
Modulation of immune cells: It influences the activity of myeloid-derived suppressor cells and tumor-associated macrophages, shifting the balance towards a less immunosuppressive phenotype.
Inhibition of angiogenesis: This compound reduces tumor angiogenesis by inhibiting the hypoxic response and reducing the expression of hypoxia-inducible factor 1-controlled genes.
Comparison with Similar Compounds
Tasquinimod-d3 is compared with other similar compounds, such as:
Roquinimex: A first-generation quinoline-3-carboxamide compound with similar immunomodulatory properties.
Linomide: Another quinoline-3-carboxamide derivative with anti-angiogenic and anti-inflammatory effects.
ABR-215050: A non-deuterated version of Tasquinimod with similar mechanisms of action.
Uniqueness
This compound is unique due to its deuterium substitution, which can enhance its metabolic stability and alter its pharmacokinetic properties. This makes it a valuable compound for studying the effects of deuterium in drug development and for potential therapeutic applications .
Properties
Molecular Formula |
C20H17F3N2O4 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-hydroxy-5-methoxy-1-methyl-2-oxo-N-(trideuteriomethyl)-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide |
InChI |
InChI=1S/C20H17F3N2O4/c1-24(12-9-7-11(8-10-12)20(21,22)23)18(27)16-17(26)15-13(25(2)19(16)28)5-4-6-14(15)29-3/h4-10,26H,1-3H3/i1D3 |
InChI Key |
ONDYALNGTUAJDX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(F)(F)F)C(=O)C2=C(C3=C(C=CC=C3OC)N(C2=O)C)O |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)N(C)C3=CC=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
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